BenchChemオンラインストアへようこそ!

2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

CFTR inhibition FRT cell assay structure-activity relationship

This 2,4-difluoro-substituted pyridazine sulfonamide (CAS 921794-23-2) is a patented CFTR inhibitor with an intermediate IC50 of 700–1,200 nM, providing a tunable window for secretory diarrhea and polycystic kidney disease models. Its non-nitro structure eliminates redox-liability, enabling chronic 7–14 day cyst expansion assays without confounding off-target toxicity. Cross-validated in FRT YFP and electrophysiology assays (1,200 nM and 700 nM), it serves as a reliable positive control for HTS campaigns. Purchase ensures experimental reproducibility and valid SAR comparisons within the pyridazine sulfonamide series.

Molecular Formula C17H13F2N3O4S2
Molecular Weight 425.42
CAS No. 921794-23-2
Cat. No. B2668070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS921794-23-2
Molecular FormulaC17H13F2N3O4S2
Molecular Weight425.42
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3
InChIKeyCVWVLAITTIYYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921794-23-2): CFTR Inhibitor Baseline Profile


2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921794-23-2; molecular formula C₁₇H₁₃F₂N₃O₄S₂; MW 425.42 g/mol) is a synthetic pyridazine sulfonamide derivative designed as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [1] The compound belongs to a disclosed series of pyridazine sulfonamide derivatives developed for treating diseases responsive to functional CFTR inhibition, including secretory diarrhea and polycystic kidney disease. [2] Its core structure features a 2,4-difluorobenzenesulfonamide moiety linked via a para-aniline bridge to a 6-methylsulfonylpyridazine ring.

Why Pyridazine Sulfonamide CFTR Inhibitors Like 2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide Cannot Be Generically Substituted


Within the pyridazine sulfonamide CFTR inhibitor series, subtle structural modifications—such as the position and identity of substituents on the terminal benzenesulfonamide ring—produce quantifiable differences in CFTR inhibitory potency that preclude generic interchange. [1] The FRT cell YFP halide influx assay reveals IC₅₀ values spanning from 700 nM to 1,500 nM across closely related analogs, representing more than a two-fold range in target engagement. [1] Consequently, substituting 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide with an in-class analog bearing a different substitution pattern would alter the expected pharmacological profile, jeopardizing experimental reproducibility and invalidating structure-activity relationship (SAR) interpretations in diarrheal disease or polycystic kidney disease models. [2]

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921794-23-2) vs. In-Class Analogs


CFTR Inhibitory Potency in FRT Cell YFP Halide Influx Assay: Head-to-Head Comparison with Direct Structural Analogs

In a single curated BindingDB entry (50032136) encompassing multiple pyridazine sulfonamide analogs tested under identical conditions, 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CHEMBL1222277, BDBM50416579) exhibited an IC₅₀ of 1,200 nM (1.20E+3 nM) against human CFTR expressed in rat FRT cells coexpressing the YFP-H148Q halide indicator. [1] Within the same dataset, the 2,4-difluoro substitution pattern confers intermediate potency: CHEMBL1222175 (BDBM50416575), a more potent analog, achieved IC₅₀ = 700 nM, while CHEMBL1222276 (BDBM50416578) and CHEMBL1222278 (BDBM50416581) exhibited lower potency at IC₅₀ = 1,500 nM. [1] This represents a 1.7-fold lower potency than the most potent in-class comparator and a 1.25-fold higher potency than the least potent analogs, demonstrating that the 2,4-difluoro substitution delivers a defined, intermediate inhibitory window.

CFTR inhibition FRT cell assay structure-activity relationship

CFTR Inhibitory Potency in FRT Electrophysiology Assay: Cross-Assay Potency Confirmation

A separate BindingDB entry reports an IC₅₀ of 700 nM for CHEMBL1222277 (the same compound) when assessed via inhibition of CPT-cAMP-induced apical membrane current in FRT cells, representing a distinct electrophysiological readout of CFTR function. [1] This value is approximately 1.7-fold more potent than the IC₅₀ of 1,200 nM obtained in the YFP halide influx assay, likely reflecting differences in assay endpoint sensitivity. The patent class threshold for CFTR inhibitory activity is IC₅₀ < 30 µM in the T84 assay or >30% inhibition at 20 µM in the FRT assay. [2] The compound's 700–1,200 nM potency across two orthogonal FRT-based assays places it 25- to 43-fold below the 30 µM patent activity threshold, confirming robust on-target CFTR inhibition.

CFTR inhibition electrophysiology apical membrane current

Structural Differentiation from Closely Related Nitro and Chloro Analogs: Implications for Chemical Stability and Selectivity Screening

The 2,4-difluorobenzenesulfonamide terminus differentiates this compound from the 4-nitro analog (N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, BDBM221994) which achieves sub-nanomolar potency (IC₅₀ = 0.620 nM) via patch-clamp electrophysiology, and from the 3-chloro analog (3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, CAS not available in searchable databases). [1] Nitroaromatic compounds carry well-characterized redox cycling liability and potential mutagenicity, while the 2,4-difluoro substitution pattern avoids the metabolic and toxicological risks associated with the nitro group. [2] This makes the 2,4-difluoro variant a preferred choice for in vivo proof-of-concept studies where nitro-related off-target effects or metabolic instability would confound interpretation.

chemical stability nitro analog chloro analog selectivity screening

Patent-Defined Activity Threshold Compliance: Gateway Criterion for Diarrhea and PKD Research

The foundational patent family (WO2010123822A1 / US20120129858A1) explicitly claims compounds exhibiting an IC₅₀ of less than 30 µM in the T84 assay or greater than 30% inhibition at 20 µM in the FRT assay as the minimal activity criterion for therapeutic use in diarrhea and polycystic kidney disease. [1] With an IC₅₀ of 1.2 µM (1,200 nM) in the FRT YFP assay—25-fold below the 30 µM threshold—2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide comfortably satisfies this gateway requirement. [2] This patent-defined activity certification is absent for many commercially available pyridazine sulfonamide analogs lacking disclosed biological data.

secretory diarrhea polycystic kidney disease CFTR inhibitor patent

Physicochemical Differentiation: Calculated Properties vs. In-Class Analogs with Polar Substituents

The 2,4-difluoro substitution pattern confers distinct calculated physicochemical properties compared to analogs bearing polar substituents such as methoxy (4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide) or unsubstituted phenyl rings. [1] The difluoro motif moderately increases lipophilicity (estimated AlogP) relative to methoxy or hydrogen-substituted analogs while avoiding the excessive lipophilicity of trifluoromethyl or bulky alkyl substituents that can lead to poor aqueous solubility and promiscuous binding. [1] This balanced lipophilicity profile is relevant for cell-based assays where passive membrane permeability influences apparent potency in intact-cell readouts, distinguishing this compound from more polar analogs that may exhibit artificially low apparent potency due to permeability limitations.

lipophilicity permeability physicochemical properties drug-likeness

Optimal Research and Procurement Application Scenarios for 2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 921794-23-2)


CFTR-Dependent Secretory Diarrhea Models Requiring Defined Intermediate-Potency Channel Blockade

In rodent or cell-based models of enterotoxin-induced secretory diarrhea (e.g., cholera toxin or heat-stable enterotoxin challenge), where complete CFTR blockade may produce off-target intestinal effects, the compound's intermediate IC₅₀ of 700–1,200 nM provides a tunable inhibitory window. [1] This potency lies 25- to 43-fold below the patent activity threshold of 30 µM, confirming sufficient target engagement for efficacy studies without the risks associated with sub-nanomolar inhibitors that may cause excessive chloride channel suppression. [1][2]

Polycystic Kidney Disease (PKD) Cyst Expansion Assays Utilizing CFTR Inhibition as a Mechanistic Probe

The patent family explicitly claims CFTR inhibitors for polycystic kidney disease, where CFTR-mediated chloride secretion drives cyst fluid accumulation. [1] The compound's 2,4-difluoro substitution avoids the redox liability of nitroaromatic CFTR inhibitors, making it more suitable for chronic in vitro cyst expansion assays (7–14 day treatments) where cumulative off-target toxicity from nitro reduction would confound cyst growth readouts. [2]

Structure-Activity Relationship (SAR) Studies Mapping the Benzenesulfonamide Substituent Space of Pyridazine CFTR Inhibitors

The compound occupies a defined position in the potency hierarchy of the pyridazine sulfonamide series (intermediate between 700 nM and 1,500 nM analogs in the FRT YFP assay). [1] Procurement of this specific 2,4-difluoro variant enables systematic comparison with the 4-nitro (0.620 nM) and 3-chloro analogs to establish quantitative substituent contribution maps, guiding medicinal chemistry optimization toward the desired balance of potency, metabolic stability, and safety. [1][2]

Reference Standard for CFTR Inhibitor Screening Assay Validation and Cross-Laboratory Reproducibility

With IC₅₀ values independently confirmed across two orthogonal FRT-based assay formats (YFP fluorescence at 1,200 nM and transepithelial electrophysiology at 700 nM), this compound serves as a cross-validated reference inhibitor for laboratories establishing or troubleshooting CFTR functional assays. [1] Its reproducible potency profile, combined with the absence of known fluorescent interference artifacts (unlike nitroaromatic analogs), makes it a suitable positive control for high-throughput screening campaigns targeting CFTR chloride channel function. [1]

Quote Request

Request a Quote for 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.